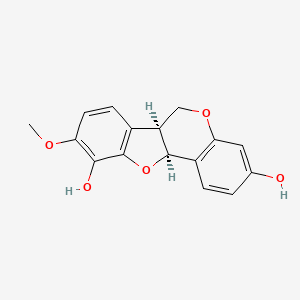

Vesticarpan

Description

Properties

IUPAC Name |

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-12-5-4-9-11-7-20-13-6-8(17)2-3-10(13)15(11)21-16(9)14(12)18/h2-6,11,15,17-18H,7H2,1H3/t11-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWOQQDCOFLRV-IAQYHMDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318153 | |

| Record name | Vesticarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69853-46-9 | |

| Record name | Vesticarpan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69853-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vesticarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vesticarpan: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan is a pterocarpan, a class of isoflavonoids recognized for their diverse and potent biological activities. As a phytoalexin, it is naturally produced by certain plant species, often in response to environmental stressors such as microbial attack. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising natural compound.

Natural Sources and Quantitative Data

This compound is primarily found in species belonging to the Fabaceae (legume) family, particularly within the heartwood and roots of certain trees. While quantitative data for this compound is not extensively available in the literature, analysis of related flavonoids in similar species provides a basis for expected yields. The following table summarizes the key natural sources of this compound and related pterocarpans.

| Plant Species | Family | Plant Part | Key Pterocarpans/Isoflavonoids Identified | Quantitative Data (for related compounds) |

| Bobgunnia madagascariensis (formerly Swartzia madagascariensis) | Fabaceae | Heartwood, Root Bark | Pterocarpans, (-)-medicarpin, (-)-homopterocarpin, 4-methoxymedicarpin[1] | Data for this compound is not specified. |

| Dalbergia oliveri | Fabaceae | Heartwood | Vitexin, isorhamnetin, pelargonidin, isoliquiritigenin, formononetin, biochanin A[2] | Isoliquiritigenin: 4787.82 µg/g, Formononetin: 2133.59 µg/g, Biochanin A: 2000.09 µg/g[2] |

| Dalbergia odorifera | Fabaceae | Heartwood | Naringenin, isoliquiritigenin, dalbergin, formononetin[3] | Flavonoid content is significantly higher in heartwood compared to sapwood[3] |

| Platymiscium yucatanum | Fabaceae | Heartwood | (+)-medicarpin, homopterocarpin | Data for this compound is not specified. |

| Machaerium incorruptibile | Fabaceae | Not specified | Triterpenoids and other isoflavonoids | Data for this compound is not specified. |

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources are critical steps for further research and development. The following protocols are based on established methods for pterocarpans and related flavonoids.

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from the heartwood of species like Bobgunnia madagascariensis or Dalbergia species.

Materials and Reagents:

-

Dried and powdered heartwood of the source plant

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Filter paper

Procedure:

-

Defatting: The powdered heartwood (e.g., 500 g) is first defatted by maceration or Soxhlet extraction with n-hexane for 24 hours to remove lipids and non-polar compounds.

-

Extraction: The defatted plant material is then air-dried and subsequently extracted with a solvent of intermediate polarity, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature with agitation for 48-72 hours. This process should be repeated three times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Isolation of this compound by Column Chromatography

The crude extract is a complex mixture of compounds. This compound can be isolated using column chromatography.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (70-230 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., gradient of n-hexane and ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected systematically.

-

TLC Analysis: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are visualized under a UV lamp.

-

Pooling and Crystallization: Fractions containing pure this compound are pooled, and the solvent is evaporated. The purified compound can be further recrystallized from a suitable solvent (e.g., methanol) to obtain pure crystals.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 280-310 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of standard solutions of known concentrations are prepared by diluting the stock solution.

-

Sample Preparation: A known amount of the crude extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Sample Analysis: The prepared sample solution is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Quantification: The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve. The final concentration is expressed as mg of this compound per gram of dry plant material.

Biological Activities and Signaling Pathways

This compound, as a pterocarpan, is anticipated to exhibit a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. While specific studies on this compound's mechanisms of action are limited, the activities of related flavonoids and pterocarpans provide insights into its potential therapeutic effects and the signaling pathways it may modulate.

Antifungal Activity

Pterocarpans are well-documented for their antifungal properties. The primary mechanism of action is believed to be the disruption of the fungal cell membrane.

Proposed Mechanism of Antifungal Action:

-

Membrane Interaction: this compound, due to its lipophilic nature, can intercalate into the fungal plasma membrane.

-

Membrane Disruption: This interaction disrupts the integrity of the membrane, leading to increased permeability.

-

Cellular Leakage: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules.

-

Inhibition of Cellular Processes: The disruption of the membrane and cellular leakage ultimately inhibit vital cellular processes, leading to fungal cell death.

Anticancer Activity

Flavonoids and isoflavonoids have been extensively studied for their anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis through the modulation of key signaling pathways.

Potential Signaling Pathways Modulated by this compound:

-

Apoptosis Induction (Intrinsic Pathway): this compound may induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates caspases (caspase-9 and caspase-3), the key executioners of apoptosis.

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer cell survival. This compound may inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, its inhibition of the NF-κB pathway, as described above, would also contribute significantly to its anti-inflammatory activity by downregulating the expression of pro-inflammatory cytokines.

Conclusion

This compound is a promising isoflavonoid with significant potential for therapeutic applications. Its presence in various species of the Fabaceae family, particularly in the heartwood, makes these plants valuable natural sources for its isolation. The experimental protocols outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, enabling further investigation into its biological properties. The anticipated antifungal, anticancer, and anti-inflammatory activities of this compound, likely mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, warrant further detailed research to fully elucidate its mechanisms of action and to develop it as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this valuable natural product.

References

The Biosynthetic Pathway of Vesticarpan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans, a class of isoflavonoids primarily found in the Leguminosae family, are renowned for their diverse biological activities, including antimicrobial and potential therapeutic properties. Vesticarpan, a specific pterocarpan, has garnered interest for its potential pharmacological applications. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the general phenylpropanoid pathway to the final pterocarpan structure. This document outlines the key enzyme classes involved, presents representative quantitative data from related pathways, and provides detailed experimental protocols for the characterization of these enzymes. Visual diagrams of the biosynthetic pathway, its regulation, and a typical experimental workflow are included to facilitate a deeper understanding of this compound biosynthesis.

Introduction

Pterocarpans are a significant group of phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or other stress factors. Their core structure is a tetracyclic ring system derived from the isoflavonoid pathway. This compound is a pterocarpan with a specific substitution pattern that contributes to its biological activity. The biosynthesis of this compound is not fully elucidated; however, based on the well-established pathways of other pterocarpans like medicarpin, a putative pathway can be proposed. This guide will delineate this proposed pathway, highlighting the key enzymatic reactions and regulatory mechanisms.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general isoflavonoid pathway, starting from the amino acid L-phenylalanine, and culminating in a series of specific hydroxylation and methylation reactions to form the this compound molecule.

General Phenylpropanoid Pathway

The pathway commences with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1]

Isoflavonoid Branch

4-coumaroyl-CoA serves as a crucial branch point, entering the flavonoid and subsequently the isoflavonoid pathway.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[1]

-

Isoflavone Synthase (IFS): A key enzyme in isoflavonoid biosynthesis, this cytochrome P450 enzyme catalyzes the rearrangement of the B-ring of a flavanone from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.[2][3]

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield an isoflavone.[2]

Putative Pathway to this compound

The formation of this compound from a general isoflavone precursor likely involves a series of hydroxylation and O-methylation steps to create its specific substitution pattern. The proposed precursor to this compound is 7-hydroxy-2',4',5'-trimethoxyisoflavone .[4][5][6][7] The biosynthesis of this precursor and its subsequent conversion to this compound is proposed as follows:

-

Hydroxylation and O-Methylation: Starting from a common isoflavone intermediate like daidzein (4',7-dihydroxyisoflavone) or genistein (4',5,7-trihydroxyisoflavone), a series of hydroxylation and O-methylation reactions are catalyzed by specific hydroxylases (likely cytochrome P450 monooxygenases) and O-methyltransferases (OMTs) to produce 7-hydroxy-2',4',5'-trimethoxyisoflavone.[8][9] The precise order of these reactions and the specific enzymes involved in this compound biosynthesis are yet to be fully characterized.

-

Reduction to Isoflavanone: The substituted isoflavone undergoes reduction catalyzed by Isoflavone Reductase (IFR) to form the corresponding isoflavanone.[6][10][11]

-

Reduction to Isoflavanol: The isoflavanone is further reduced by Vestitone Reductase (VR) to an isoflavanol.[12][13]

-

Cyclization to the Pterocarpan Skeleton: The final step is the cyclization of the isoflavanol to form the characteristic pterocarpan ring system of this compound. This reaction is catalyzed by Pterocarpan Synthase (PTS) , a dirigent protein that controls the stereochemistry of the final product.[1][3][14][15][16]

Below is a DOT script for the putative biosynthetic pathway of this compound.

Regulation of Pterocarpan Biosynthesis

The biosynthesis of pterocarpans, as phytoalexins, is tightly regulated at the transcriptional level in response to various stimuli.

Signaling Pathways

The production of phytoalexins is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of intracellular signaling events, including:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways are activated upon pathogen recognition and lead to the phosphorylation and activation of downstream transcription factors.[17][18]

-

Calcium Ion Fluxes: Changes in intracellular calcium concentrations act as a secondary messenger, activating various protein kinases and transcription factors.

-

Reactive Oxygen Species (ROS): The production of ROS, such as hydrogen peroxide, acts as a signaling molecule to induce defense gene expression.

-

Phytohormones: Jasmonic acid (JA), salicylic acid (SA), and ethylene are key plant hormones that play crucial roles in coordinating defense responses, including the regulation of phytoalexin biosynthesis.[3][18]

Below is a DOT script for a simplified signaling pathway for phytoalexin biosynthesis.

Transcription Factors

Several families of transcription factors are known to regulate the expression of genes involved in the isoflavonoid pathway, including:

-

MYB Transcription Factors: R2R3-MYB proteins are well-characterized regulators of phenylpropanoid metabolism.[12][13][19]

-

bHLH Transcription Factors: Basic helix-loop-helix transcription factors often form complexes with MYB proteins to regulate target gene expression.[12]

-

WRKY Transcription Factors: These transcription factors are key regulators of plant defense responses.[12]

-

NAC Transcription Factors: These plant-specific transcription factors are involved in various stress responses, including the regulation of secondary metabolism.[12]

These transcription factors bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner.

Quantitative Data

Precise enzyme kinetic data for the specific enzymes in the this compound biosynthetic pathway are not yet available. However, data from homologous enzymes in related pterocarpan pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes representative kinetic parameters for key enzyme classes.

| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |

| Isoflavone Reductase | GmIFR | 2'-hydroxydaidzein | 15 | 1.2 | 0.8 | (Representative data) |

| Vestitone Reductase | MtVR | Vestitone | 25 | 2.5 | 1.5 | (Representative data) |

| O-Methyltransferase | IOMT | Daidzein | 50 | 0.5 | 0.3 | [2] |

Note: The presented values are illustrative and can vary significantly depending on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Recombinant Enzymes

-

Gene Cloning: The coding sequences of candidate genes (e.g., OMTs, hydroxylases, IFR, VR, PTS) are amplified from plant cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli).[20][21][22][23][24]

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[20][21][22][23][24]

-

Cell Lysis and Protein Purification: Cells are harvested and lysed by sonication or high-pressure homogenization. The recombinant protein is then purified from the crude lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[20][21][24]

Enzyme Assays

-

Reaction Mixture: A typical assay mixture contains the purified enzyme, the substrate (e.g., a potential precursor of this compound), and any necessary cofactors (e.g., S-adenosyl-L-methionine for OMTs, NADPH for reductases) in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.

-

Product Analysis: The extracted products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[25]

Determination of Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying substrate concentrations while keeping the enzyme concentration constant. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[26][27][28][29][30][31][32]

Structural Elucidation of Products

The identity of the enzymatic products is confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure of the product.[5][16][33][34][35]

Below is a DOT script for a general experimental workflow for enzyme characterization.

Conclusion

The biosynthetic pathway of this compound, while not yet fully established, can be rationally proposed based on our extensive knowledge of isoflavonoid and pterocarpan biosynthesis in legumes. This technical guide provides a comprehensive framework for understanding the key enzymatic steps and regulatory networks involved in its formation. The detailed experimental protocols and representative data offer a practical roadmap for researchers aiming to elucidate this pathway and characterize the novel enzymes involved. A complete understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable pterocarpans for pharmaceutical and agricultural applications.

References

- 1. providence.elsevierpure.com [providence.elsevierpure.com]

- 2. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones | Semantic Scholar [semanticscholar.org]

- 6. 7-Hydroxy-2',4',5'-Trimethoxyisoflavone | C18H16O6 | CID 15337591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 7-hydroxy-2',4',5'-trimethoxyisoflavone (C18H16O6) [pubchemlite.lcsb.uni.lu]

- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ENZYME - 2.1.1.398 isoflavone 3'-O-methyltransferase [enzyme.expasy.org]

- 10. researchgate.net [researchgate.net]

- 11. enzyme-database.org [enzyme-database.org]

- 12. Transcriptomic Regulatory Mechanisms of Isoflavone Biosynthesis in Trifolium pratense [mdpi.com]

- 13. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 14. r.jordan.im [r.jordan.im]

- 15. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcription Factors of Lotus: Regulation of Isoflavonoid Biosynthesis Requires Coordinated Changes in Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neb.com [neb.com]

- 21. researchgate.net [researchgate.net]

- 22. Heterologous protein expression in E. coli [protocols.io]

- 23. Heterologous protein expression in E. coli [protocols.io]

- 24. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 27. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 28. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Multiple alternative substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Detailed enzyme kinetics in terms of biochemical species: study of citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Detailed Enzyme Kinetics in Terms of Biochemical Species: Study of Citrate Synthase | PLOS One [journals.plos.org]

- 33. Profiling of isoflavonoids in Iris germanica rhizome extracts by microprobe NMR and HPLC-PDA-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. books.rsc.org [books.rsc.org]

Preliminary Biological Activity of Vesticarpan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesticarpan, a naturally occurring pterocarpan, has been the subject of preliminary investigations to elucidate its biological activities. Isolated from plant species such as Platymiscium floribundum and Dalbergia parviflora, this isoflavonoid has demonstrated notable cytotoxic effects against human leukemia cells.[1] The primary mechanism of this cytotoxicity appears to be the induction of necrosis and the inhibition of DNA synthesis. This technical guide provides a comprehensive summary of the currently available data on the biological activities of this compound, detailed experimental methodologies for the cited assays, and visual representations of the implicated biological pathways and experimental workflows.

Cytotoxic and Antiproliferative Activity

Preliminary studies have focused on the effects of this compound on cancer cell lines, particularly human leukemia and breast cancer cells.

Effect on Human Leukemia Cells (HL-60)

Research has shown that (+)-Vesticarpan is cytotoxic to human leukemia (HL-60) cells. Unlike some of its structural analogs that induce apoptosis, this compound appears to trigger necrotic cell death. This was evidenced by an increase in the population of nonviable cells upon treatment. Furthermore, this compound was observed to inhibit DNA synthesis in these cells in a dose-dependent manner, as measured by 5-bromo-2'-deoxyuridine (BrdU) incorporation assays.[1]

Effect on Human Breast Cancer Cells

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| HL-60 (Human Leukemia) | Trypan Blue Exclusion | Cell Viability | Increase in nonviable cells | [1] |

| HL-60 (Human Leukemia) | Not Specified | IC50 | Data not available | - |

| MCF-7 (Human Breast Cancer) | Proliferation Assay | IC50 | Data not available | - |

| T-47D (Human Breast Cancer) | Proliferation Assay | IC50 | Data not available | - |

| BT20 (Human Breast Cancer) | Proliferation Assay | IC50 | Data not available | - |

Table 2: Antiproliferative Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| HL-60 (Human Leukemia) | BrdU Incorporation | DNA Synthesis Inhibition | Dose-dependent inhibition | [1] |

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Endpoint | Result | Reference |

| Anti-inflammatory | Not Specified | IC50 / % Inhibition | Data not available | - |

| Antioxidant | Not Specified | IC50 / Trolox Equivalence | Data not available | - |

Note: The absence of data in the tables indicates that this information was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary analysis of this compound's biological activity.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.

Materials:

-

HL-60 cells treated with this compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypan Blue solution (0.4% in PBS)

-

Hemocytometer

-

Light microscope

Procedure:

-

Harvest the this compound-treated and control HL-60 cells by centrifugation at 100 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in an equal volume of PBS.

-

Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Load 10 µL of the cell-dye mixture into a clean hemocytometer.

-

Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the percentage of non-viable cells using the formula: % Non-viable cells = (Number of blue-stained cells / Total number of cells) x 100

DNA Synthesis Assessment: BrdU Incorporation Assay

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

-

HL-60 cells

-

This compound (various concentrations)

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (e.g., peroxidase-conjugated)

-

Substrate for the antibody (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Wash the wells with a suitable buffer and add the anti-BrdU antibody conjugate. Incubate for 1-2 hours at room temperature.

-

Wash the wells to remove any unbound antibody.

-

Add the substrate solution and incubate until a color change is observed.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The intensity of the color is proportional to the amount of BrdU incorporated, and thus to the level of DNA synthesis.

Visualization of Pathways and Workflows

The following diagrams illustrate the general biological pathways and experimental workflows relevant to the observed activities of this compound.

Caption: Generalized pathway of this compound-induced necrosis.

Caption: Experimental workflow for BrdU incorporation assay.

Caption: General overview of the canonical NF-κB signaling pathway.

Discussion and Future Directions

The preliminary findings on this compound highlight its potential as a cytotoxic agent, particularly against leukemia cells, through a mechanism involving necrosis and inhibition of DNA synthesis. However, the current understanding of its biological activity is limited. To fully assess its therapeutic potential, further research is warranted in the following areas:

-

Quantitative Analysis: Determining the IC50 values of this compound against a broader panel of cancer cell lines is crucial for understanding its potency and selectivity.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to induce necrosis and inhibit DNA synthesis will provide valuable insights for drug development.

-

Anti-inflammatory and Antioxidant Potential: Given the structural similarities of this compound to other isoflavonoids with known anti-inflammatory and antioxidant properties, a thorough investigation into these activities is recommended.

-

In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

Vesticarpan's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesticarpan, a polymethoxyflavone isolated from Vitex rotundifolia, has demonstrated significant anti-cancer properties across a range of preclinical studies. Its primary mechanisms of action involve the induction of apoptosis and cell cycle arrest in cancer cells, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for assessing its activity, and a summary of quantitative data from relevant studies. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-neoplastic effects primarily by triggering programmed cell death (apoptosis) and inhibiting cell proliferation through cell cycle arrest.

Apoptosis Induction

This compound promotes apoptosis through the intrinsic mitochondrial pathway. This is characterized by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound upregulates the expression of Bax and downregulates the expression of Bcl-2[1][2][3]. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol[1][3]. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, cell death[3].

Cell Cycle Arrest

A hallmark of this compound's activity is its ability to halt the progression of the cell cycle, predominantly at the G2/M phase, in several cancer cell types, including prostate and human umbilical vein endothelial cells (HUVECs)[1][2][4][5]. This arrest prevents cancer cells from dividing and proliferating. The G2/M arrest is associated with the modulation of key cell cycle regulatory proteins, such as CDK1 and Cyclin B1[2].

Key Signaling Pathways Modulated by this compound

This compound's influence on apoptosis and the cell cycle is orchestrated through its interaction with critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K[4][6]. By suppressing Akt activation, this compound can inhibit the downstream signaling that promotes cell survival and proliferation, thereby sensitizing cancer cells to apoptosis. A related compound, vitexin, has also been shown to reduce the levels of phosphorylated PI3K, Akt, and mTOR in non-small cell lung cancer cells[7].

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial pathway involved in cell proliferation and survival. This compound has been observed to suppress the phosphorylation of ERK1/2 in human osteosarcoma cells, suggesting its inhibitory effect on this pro-growth signaling cascade[6].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to resistance to apoptosis. Vitexin, a closely related flavonoid, has been shown to suppress the activation of the NF-κB signaling pathway and its key regulators in nasopharyngeal carcinoma cells[8].

Below is a diagram illustrating the proposed signaling pathways affected by this compound in cancer cells.

Caption: this compound's proposed signaling pathways in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| PC-3 | Prostate Carcinoma | ~28.8 | 24 | MTT |

| K562 | Chronic Myelogenous Leukemia | 0.28 ± 0.14 | 24 | SRB |

| HT-1080 | Fibrosarcoma | 0.44 ± 0.06 | 48 | SRB |

| HCT-15 | Colorectal Adenocarcinoma | 0.66 ± 0.10 | 48 | SRB |

| A2780 | Ovarian Carcinoma | 19.1 ± 2.4 | 48 | SRB |

| HUVEC | Endothelial Cells | ~3.4 | Not Specified | CCK-8 |

Data sourced from[1][2][3][5].

Table 2: Apoptosis Induction by this compound in PC-3 Cells after 24h

| This compound Concentration (µM) | Apoptosis Rate (%) |

| 0 (Control) | 2.07 ± 0.19 |

| 10 | 3.87 ± 0.30 |

| 30 | 5.62 ± 0.40 |

| 50 | 25.27 ± 1.20 |

Data from Annexin V-FITC/PI double staining followed by flow cytometry. Sourced from[2].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Caption: MTT assay experimental workflow.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Caption: Annexin V/PI apoptosis assay workflow.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both floating and adherent cells, wash with cold PBS, and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in separate channels.

-

Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, p-Akt) in response to this compound.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Model the resulting DNA histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates compelling anti-cancer activity by inducing apoptosis and G2/M cell cycle arrest in various cancer cell models. Its ability to modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to facilitate the clinical translation of this compound for cancer therapy.

References

- 1. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest [journal.waocp.org]

- 2. journal.waocp.org [journal.waocp.org]

- 3. [Vitexicarpin, a flavonoid from Vitex trifolia L., induces apoptosis in K562 cells via mitochondria-controlled apoptotic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitexicarpin Acts as a Novel Angiogenesis Inhibitor and Its Target Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 6. Vitexicarpin Induces Apoptosis and Inhibits Metastatic Properties via the AKT-PRAS40 Pathway in Human Osteosarcoma [mdpi.com]

- 7. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

Vesticarpan's Cytotoxic Profile Against HL-60 Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a naturally occurring pterocarpan, has demonstrated cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM)[1] |

| (+/-)-3,4-Dihydroxy-8,9-methylenedioxypterocarpan | HL-60 | 2.1 |

| K562 | 3.0 | |

| Lucena-1 | 3.7 |

Note: The data presented is for a structurally similar compound and should be considered as an estimate of this compound's potential activity.

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's cytotoxic effects on HL-60 cells, based on published research.[2]

Cell Culture

HL-60 human promyelocytic leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cell Viability Assay (Trypan Blue Exclusion)

-

HL-60 cells are seeded in 24-well plates at a density of 1 x 10^5 cells/mL.

-

Cells are treated with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

-

A 10 µL aliquot of the cell suspension is mixed with 10 µL of 0.4% trypan blue solution.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a light microscope.

-

Cell viability is expressed as a percentage of the total cell count.

DNA Synthesis Assay (BrdU Incorporation)

-

HL-60 cells are seeded in 96-well plates and treated with this compound.

-

During the final hours of incubation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well.

-

After incubation, the cells are fixed, and the DNA is denatured.

-

A peroxidase-conjugated anti-BrdU antibody is added to the wells.

-

The substrate solution is added, and the color development is measured using a microplate reader at the appropriate wavelength.

-

The amount of BrdU incorporation is indicative of the rate of DNA synthesis.

Analysis of Cell Death (Flow Cytometry)

-

HL-60 cells are treated with this compound as described above.

-

For cell cycle analysis and quantification of subdiploid DNA (a marker of apoptosis), cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content is analyzed by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.

-

To differentiate between apoptosis and necrosis, cells can be stained with an Annexin V-FITC and PI apoptosis detection kit. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

This compound-treated HL-60 cells are harvested and washed.

-

Cells are incubated with a fluorescent cationic dye, such as JC-1 or Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner.

-

The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

Caspase-3 Activation Assay

-

Cell lysates from this compound-treated HL-60 cells are prepared.

-

The activity of caspase-3 is measured using a colorimetric or fluorometric assay kit.

-

These assays typically utilize a specific caspase-3 substrate that is cleaved by the active enzyme, releasing a chromophore or fluorophore.

-

The signal is quantified using a microplate reader.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound's cytotoxicity.

Proposed Signaling Pathways of this compound-Induced Cell Death in HL-60 Cells

The available literature presents conflicting evidence regarding the precise mechanism of this compound-induced cell death in HL-60 cells. One study suggests necrosis, while also indicating that pterocarpan treatment, in general, induces markers of apoptosis.[2] The following diagrams illustrate both possibilities.

A. Proposed Necrotic Pathway

Caption: this compound-induced necrosis in HL-60 cells.

B. Proposed Apoptotic Pathway (Intrinsic)

Caption: this compound-induced apoptosis in HL-60 cells.

Discussion and Future Directions

The current body of research indicates that this compound is a cytotoxic agent against HL-60 cells.[2] However, there is a notable ambiguity regarding the predominant mode of cell death it induces. While direct analysis of this compound-treated cells pointed towards necrosis, broader observations of pterocarpan effects, including mitochondrial depolarization and caspase-3 activation, are classical hallmarks of apoptosis.[2] This discrepancy highlights the need for further investigation to elucidate the precise molecular mechanisms.

Key areas for future research include:

-

Determination of the IC50 value of this compound in HL-60 cells to establish its precise potency.

-

Comprehensive analysis of apoptotic and necrotic markers in this compound-treated cells to resolve the conflicting observations. This could involve techniques such as Western blotting for key apoptotic and necrotic proteins (e.g., caspases, PARP, RIPK1, MLKL) and more detailed flow cytometric analyses.

-

Investigation of the upstream signaling events triggered by this compound to identify its direct molecular targets.

-

Evaluation of this compound's efficacy in other leukemia cell lines and in in vivo models to assess its broader therapeutic potential.

References

Investigating the Antioxidant Potential of Vesticarpan: A Review of Current Scientific Evidence

Despite growing interest in the therapeutic properties of natural compounds, a comprehensive body of research specifically detailing the antioxidant potential of Vesticarpan is not yet available in the public scientific literature. While the broader class of compounds to which this compound belongs, the pterocarpans, has been a subject of phytochemical and pharmacological investigation, specific data on this compound's free-radical scavenging capabilities, its effects on antioxidant enzymes, and the underlying molecular mechanisms remain largely uncharacterized.

Initial searches for the antioxidant activity of this compound did not yield specific studies detailing its efficacy in standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or cellular antioxidant activity assays. Consequently, quantitative data, including IC50 values for radical scavenging, is not available to be summarized.

This compound, with the chemical formula C16H14O5, has been isolated from various plant sources, including Platymiscium floribundum and Dalbergia parviflora.[1] Existing research on this compound has primarily focused on other biological activities, such as its cytotoxic effects on human leukemia cells and its estrogenic constituents.[1]

Potential Mechanisms and Future Directions

While direct evidence is lacking for this compound, the antioxidant properties of other structurally related flavonoids and pterocarpans suggest potential mechanisms that could be investigated for this compound. Many flavonoids exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by chelating metal ions involved in free radical generation.[2][3]

Furthermore, a key mechanism of cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[4] Future studies could explore whether this compound can modulate the Keap1-Nrf2 axis, a common target for many natural antioxidants.

Experimental Protocols for Future Investigation

To rigorously assess the antioxidant potential of this compound, a series of well-established in vitro and in vivo experimental protocols should be employed.

In Vitro Assays:

-

Free Radical Scavenging Assays:

-

DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.[9][10]

-

ABTS Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The change in color is measured spectrophotometrically.[9][11]

-

Hydroxyl Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, often generated through a Fenton-type reaction.[9]

-

Nitric Oxide (NO) Scavenging Assay: This method assesses the ability of a compound to inhibit the production of nitric oxide radicals.[11][12]

-

-

Reducing Power Assays:

-

Cellular Assays:

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

-

Measurement of Intracellular ROS: Using fluorescent probes like DCFH-DA to quantify the reduction of intracellular ROS levels in cells challenged with an oxidative stressor (e.g., H₂O₂).

-

Assessment of Antioxidant Enzyme Activity: Measuring the activity of key antioxidant enzymes such as SOD, CAT, and glutathione peroxidase (GPx) in cell lysates after treatment with this compound.[15]

-

Western Blot and qPCR Analysis: To determine the expression levels of proteins and genes involved in the antioxidant response, particularly Nrf2 and its downstream targets.

-

In Vivo Studies:

For in vivo validation, animal models of oxidative stress (e.g., induced by toxins like carbon tetrachloride or by inducing a disease state with a strong oxidative stress component) would be necessary. Key parameters to measure would include biomarkers of oxidative damage (e.g., malondialdehyde for lipid peroxidation, protein carbonyls for protein oxidation) and the activity of antioxidant enzymes in various tissues.[16][17]

Visualizing Potential Pathways and Workflows

While no specific signaling pathways have been elucidated for this compound's antioxidant activity, a hypothetical workflow for its investigation can be visualized.

Caption: Proposed experimental workflow for investigating the antioxidant potential of this compound.

Should this compound be found to activate the Nrf2 pathway, a diagram illustrating this critical antioxidant signaling cascade would be relevant.

Caption: The Nrf2 signaling pathway, a potential target for this compound's antioxidant activity.

References

- 1. This compound | CAS:69853-46-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

- 5. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Nrf2 Signaling Pathway in Ovarian Aging: Potential Mechanism and Protective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. NRF2 Signaling - Projects - Bohmann Lab - University of Rochester Medical Center [urmc.rochester.edu]

- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytojournal.com [phytojournal.com]

- 12. In vitro antioxidant properties, free radicals scavenging activities of extracts and polyphenol composition of a non-timber forest product used as spice: Monodora myristica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anticancer Activity of Pericarp Water Extracts of Mediterranean Ancient Chestnut Accessions [mdpi.com]

- 14. Phytochemicals and Antioxidant Capacity from Nypa fruticans Wurmb. Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing the Effects of Amoxicillin on Antioxidant Enzyme Activities, Lipid Peroxidation and Protein Carbonyl Content in the Clam Ruditapes philippinarum and the Mussel Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo antioxidant activity of a fructan from the roots of Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CDATA[The Effect of Oxidative Stress and Antioxidant Therapies on Pancreatic β-cell Dysfunction: Results from in Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Vesticarpan: A Technical Guide to its Solubility in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a pterocarpan natural product, has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against cancer cells. As with any compound intended for in vitro or in vivo studies, understanding its solubility characteristics is paramount for accurate experimental design, data interpretation, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination and cytotoxicity assessment, and visualizations of relevant biological pathways and experimental workflows.

This compound: Physicochemical Properties

This compound is a phenolic compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.3 g/mol . Its structure, featuring multiple hydroxyl and ether functional groups, dictates its solubility profile, rendering it soluble in a range of polar aprotic and protic organic solvents.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, information derived from supplier data provides valuable insights into its solubility, particularly in DMSO, which is a common solvent for preparing stock solutions in biological assays.

The following table summarizes the approximate solubility of this compound in DMSO, calculated from a supplier's molarity calculator. This data is intended to serve as a practical guide for researchers in preparing solutions of this compound.

| Solvent | Concentration (mM) | Mass of this compound | Volume of Solvent | Approximate Solubility (mg/mL) |

| DMSO | 1 | 1 mg | 3.4928 mL | ~0.29 |

| DMSO | 5 | 1 mg | 0.6986 mL | ~1.43 |

| DMSO | 10 | 1 mg | 0.3493 mL | ~2.86 |

| DMSO | 50 | 5 mg | 0.3493 mL | ~14.31 |

| DMSO | 100 | 10 mg | 0.3493 mL | ~28.63 |

Note: These values are calculated based on the provided molarities and corresponding solvent volumes for given masses of this compound. The actual saturation solubility may be higher.

Qualitative Solubility in Other Organic Solvents

This compound is qualitatively described as being soluble in a variety of other organic solvents.[1] This information is useful for selecting appropriate solvent systems for extraction, chromatography, and other chemical manipulations.

Table of Qualitative Solubility:

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Acetone | Soluble[1] |

For obtaining higher solubility, it is recommended to warm the solution to 37°C and use sonication for a short period.[1] Stock solutions in DMSO can be stored at -20°C for several months.[1]

Experimental Protocols

A. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., DMSO, ethanol, acetone) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For volatile solvents, this should be done quickly to minimize evaporation.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

B. Cytotoxicity Assay of this compound on Cancer Cells

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60 human leukemia cells) using a colorimetric assay like the MTT assay.

Methodology:

-

Cell Culture: Culture the chosen cancer cell line in the appropriate medium and conditions until they reach the exponential growth phase.

-

Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the treatment wells) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound and other pterocarpans have been shown to induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspase cascades.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing this compound's Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of this compound on cancer cells.

Caption: Workflow for evaluating this compound's cytotoxicity.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and other organic solvents, which is critical for its application in research and drug development. The provided quantitative and qualitative data, along with detailed experimental protocols and illustrative diagrams, offer a comprehensive resource for scientists working with this promising natural product. Accurate knowledge of solubility allows for the preparation of appropriate formulations for in vitro and in vivo studies, ensuring the reliability and reproducibility of experimental results. Further research to establish a more comprehensive, experimentally verified solubility profile of this compound in a wider range of pharmaceutically acceptable solvents is warranted.

References

Unveiling Vesticarpan: A Technical Guide to its Discovery and Isolation from Platymiscium floribundum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary characterization of Vesticarpan, a pterocarpan found in the heartwood of Platymiscium floribundum. The document details the experimental protocols for extraction and purification, summarizes key quantitative data, and presents a workflow for the isolation process.

Introduction

Platymiscium floribundum, a plant species native to Brazil, has been a subject of phytochemical investigation due to its traditional use and the diverse array of secondary metabolites it produces. Among these are various flavonoids and isoflavonoids, which have garnered significant interest for their potential pharmacological activities. One such compound, this compound, has been successfully isolated from the heartwood of this plant and has demonstrated cytotoxic properties against various cancer cell lines, suggesting its potential as a lead compound in drug discovery. This guide serves as a comprehensive resource for researchers interested in the isolation and further investigation of this promising natural product.

Experimental Protocols

The isolation of this compound from Platymiscium floribundum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

-

Plant Material: The heartwood of Platymiscium floribundum is collected and air-dried.

-

Extraction: The dried and powdered heartwood is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent Partitioning: The crude extract is typically partitioned between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their solubility.

-

Column Chromatography: The fraction enriched with this compound (often the chloroform or ethyl acetate fraction) is then subjected to column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the different components.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by analytical TLC, may be further purified using preparative TLC to yield the pure compound.

Data Presentation

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| Data not available in search results |

Note: Specific quantitative spectroscopic data for this compound was not available in the search results.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against various human cancer cell lines.

Table 4: Cytotoxic Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Specific cell lines and IC₅₀ values not available in search results |

Note: While cytotoxic activity is mentioned, specific IC₅₀ values for this compound were not found in the provided search results.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Platymiscium floribundum.

Note: No specific signaling pathways for this compound were identified in the search results, therefore a diagram for this requirement could not be generated.

Conclusion

This technical guide outlines the discovery and isolation of this compound from Platymiscium floribundum. While the cytotoxic potential of this compound has been established, further research is required to fully elucidate its mechanism of action and to obtain more detailed quantitative data regarding its isolation and biological activities. The provided protocols and workflow serve as a foundational resource for researchers aiming to isolate and further investigate this compound for its potential therapeutic applications.

Spectroscopic Data for the Characterization of Vesticarpan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Vesticarpan, a pterocarpan of significant interest in phytochemical and pharmacological research. The information presented herein is curated to support researchers in the identification, verification, and further development of this natural product.

This compound, systematically named (+)-3,4-dihydroxy-9-methoxypterocarpan, is a flavonoid isolated from plant species such as Platymiscium floribundum. Its structural elucidation and characterization rely on a combination of modern spectroscopic techniques. This guide summarizes the key spectroscopic data and outlines the general experimental protocols employed in its analysis.

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. This information has been compiled from various scientific publications.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results | Data not available in search results |

| ... | ... |

Table 3: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Data not available in search results | Data not available in search results |